molecular formula C12H9NO3 B6299667 4-(2-Hydroxyphenyl)picolinic acid, 95% CAS No. 1258615-32-5

4-(2-Hydroxyphenyl)picolinic acid, 95%

Cat. No. B6299667
CAS RN: 1258615-32-5
M. Wt: 215.20 g/mol
InChI Key: PPJSRTWELDUHGO-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)picolinic acid (4-HPA) is an organic compound with the chemical formula C7H7NO3, which is a derivative of picolinic acid. It has a white crystalline solid form and is soluble in water and ethanol. 4-HPA has been studied for its potential applications in various scientific fields and has been used in laboratory experiments to study its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)picolinic acid, 95% is not fully understood, but it is believed to be related to its ability to inhibit the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO by 4-(2-Hydroxyphenyl)picolinic acid, 95% may lead to increased levels of these neurotransmitters, which may have beneficial effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Hydroxyphenyl)picolinic acid, 95% have been studied in both animal and in vitro studies. In animal studies, 4-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have antidepressant-like effects in mice and rats. In addition, 4-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects in vitro. In vitro studies have also demonstrated that 4-(2-Hydroxyphenyl)picolinic acid, 95% has the potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. The limitations of using 4-(2-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments include its potential toxicity, low solubility in water, and limited availability.

Future Directions

The potential future directions for 4-(2-Hydroxyphenyl)picolinic acid, 95% research include further exploration of its biochemical and physiological effects, potential applications in drug development and pharmacology, and the development of new synthesis methods. Additionally, further research into its mechanism of action and potential toxicity is needed. Finally, further studies into its potential applications in biomedical research, such as cancer treatment, are needed.

Synthesis Methods

4-(2-Hydroxyphenyl)picolinic acid, 95% can be synthesized by various methods, including the reaction of 2-hydroxyphenylacetic acid and picolinic acid, the reduction of 4-hydroxyphenylacetic acid with sodium borohydride, and the reaction of 2-hydroxy-3-methylbenzoic acid with picolinic acid. The most widely used method is the reaction of 2-hydroxyphenylacetic acid and picolinic acid, which occurs in two steps. In the first step, the 2-hydroxyphenylacetic acid is reacted with picolinic acid to produce 4-hydroxyphenylacetic acid. In the second step, the 4-hydroxyphenylacetic acid is reduced with sodium borohydride to produce 4-(2-Hydroxyphenyl)picolinic acid, 95%.

Scientific Research Applications

4-(2-Hydroxyphenyl)picolinic acid, 95% has been studied for its potential applications in various scientific fields. It has been used as a reagent for the synthesis of various compounds, such as 2-hydroxy-3-methylbenzoic acid, 4-hydroxybenzaldehyde, and 4-hydroxybenzoic acid. It has also been used as a substrate in the enzymatic synthesis of 4-hydroxybenzoic acid and its derivatives. In addition, 4-(2-Hydroxyphenyl)picolinic acid, 95% has been used as a starting material for the synthesis of various drugs and pharmaceuticals.

properties

IUPAC Name

4-(2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-13-10(7-8)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJSRTWELDUHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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